

Chroman 1 Dihydrochloride: A Technical Guide to its Discovery and Synthesis

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Compound of Interest

Compound Name: *Chroman 1 dihydrochloride*

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Abstract

Chroman 1 dihydrochloride has emerged as a highly potent and selective inhibitor of Rho-associated coiled-coil kinase (ROCK), demonstrating significant promise in the field of stem cell research and regenerative medicine. Its remarkable efficacy in enhancing the survival of human pluripotent stem cells (hPSCs) upon dissociation has positioned it as a superior alternative to older-generation ROCK inhibitors. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of **Chroman 1 dihydrochloride**, offering detailed experimental protocols and data for researchers in the field.

Introduction

The dissociation of human pluripotent stem cells (hPSCs) into single cells typically induces significant apoptosis, a major bottleneck in various applications such as single-cell cloning, gene editing, and large-scale cell expansion. This process is largely mediated by the hyperactivation of the ROCK signaling pathway. The development of small molecule inhibitors of ROCK has been instrumental in overcoming this challenge.

Chroman 1 was identified as a best-in-class ROCK inhibitor through quantitative high-throughput screening.^[1] It exhibits exceptional potency, particularly against ROCK2, and high selectivity over other kinases.^{[2][3][4]} This enhanced potency and selectivity translate to greater effectiveness at lower concentrations compared to previously used inhibitors like Y-

27632, minimizing off-target effects.[2] Chroman 1 is a key component of the CEPT cocktail, a combination of small molecules that provides comprehensive cytoprotection to hPSCs.

Physicochemical Properties

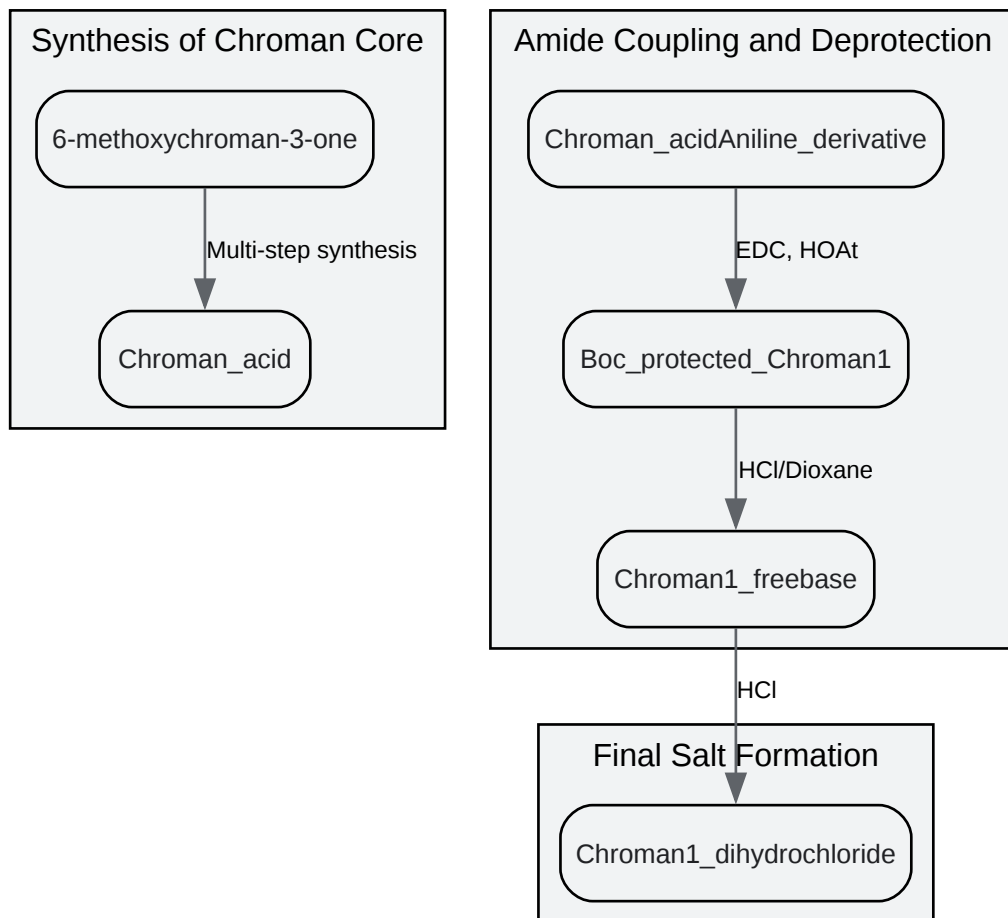
Property	Value	Reference
IUPAC Name	(3S)-N-[2-[2-(Dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl]-3,4-dihydro-6-methoxy-2H-1-benzopyran-3-carboxamide dihydrochloride	[5]
Molecular Formula	C ₂₄ H ₂₈ N ₄ O ₄ · 2HCl	[5]
Molecular Weight	509.43 g/mol	[5]
CAS Number	1273579-40-0	[3]
Solubility	Soluble in DMSO (>50 mg/mL) and water (2.55 mg/mL)	[5][6]
Storage	Store at -20°C as a solid. Stock solutions in DMSO can be stored at -80°C for up to a year.	[4][7]

Synthesis of Chroman 1 Dihydrochloride

The synthesis of Chroman 1 involves an asymmetric approach to establish the chiral center in the chroman core, followed by coupling with a substituted aniline derivative. The following protocol is adapted from the supplementary information of Chen et al., MedChemComm, 2011, 2, 73-75.

Synthesis Workflow

Asymmetric Synthesis of Chroman 1



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Caption: Workflow for the asymmetric synthesis of **Chroman 1 dihydrochloride**.

Experimental Protocol

Step 1: Asymmetric Hydrogenation to (S)-6-methoxychroman-3-carboxylic acid

A solution of 6-methoxychromene-3-carboxylic acid in methanol is subjected to asymmetric hydrogenation using a chiral ruthenium catalyst, such as (R)-BINAP-Ru(II)Cl₂, under a hydrogen atmosphere. The reaction proceeds at a controlled temperature and pressure until completion. The resulting (S)-6-methoxychroman-3-carboxylic acid is then isolated and purified.

Step 2: Synthesis of the Aniline Moiety

The synthesis of N¹-(2-amino-5-(1H-pyrazol-4-yl)phenyl)-N²,N²-dimethylethane-1,2-diamine involves a multi-step sequence starting from commercially available materials, which includes nitration, Suzuki coupling, and reduction of the nitro group to the corresponding aniline.

Step 3: Amide Coupling

(S)-6-methoxychroman-3-carboxylic acid and the synthesized aniline derivative are coupled using a standard peptide coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-hydroxy-7-azabenzotriazole (HOAt) in a suitable solvent like dichloromethane (DCM). The reaction is stirred at room temperature until completion.

Step 4: Boc Deprotection and Salt Formation

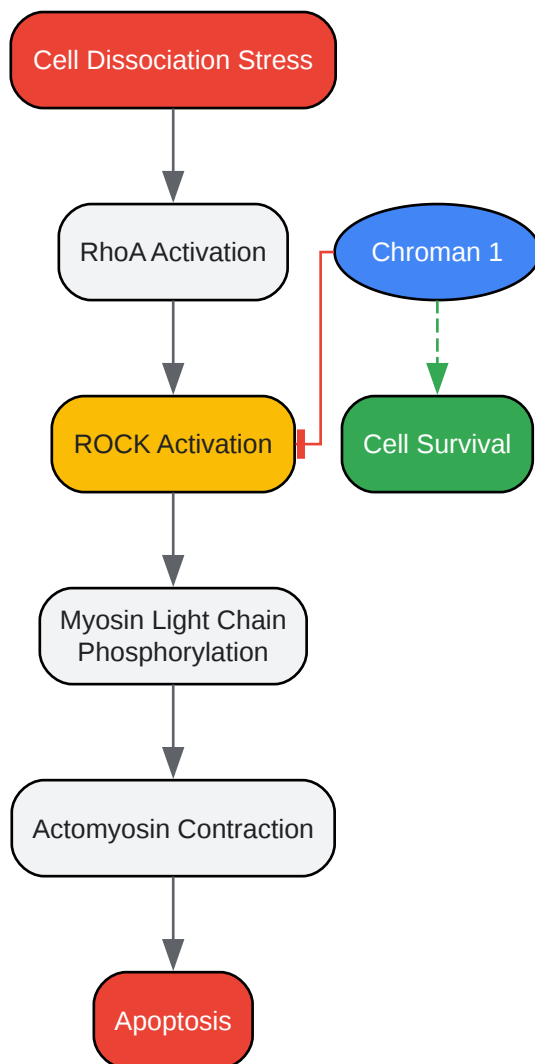
If a Boc-protected pyrazole precursor is used for the aniline moiety, the Boc group is removed by treatment with a strong acid, such as hydrochloric acid in dioxane. The final product, **Chroman 1 dihydrochloride**, is then precipitated, collected by filtration, and dried.

Biological Activity and Mechanism of Action

Chroman 1 is a potent inhibitor of the ROCK signaling pathway, which plays a crucial role in regulating the actin cytoskeleton.^[2] Inhibition of ROCK prevents the phosphorylation of downstream targets, including myosin light chain, thereby reducing actomyosin contractility and preventing apoptosis in dissociated hPSCs.^[8]

Signaling Pathway

Mechanism of Action of Chroman 1

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Caption: Inhibition of the ROCK signaling pathway by Chroman 1 promotes cell survival.

In Vitro Potency and Selectivity

Chroman 1 demonstrates picomolar potency against ROCK2 and high selectivity over ROCK1 and other kinases.[3][4]

Kinase Target	IC ₅₀	Reference
ROCK1	52 pM	[3][4]
ROCK2	1 pM	[3][4]
MRCK	150 nM	[3][4]
PKA	>20,000 nM	[2]
AKT1	>20,000 nM	[2]

Experimental Protocols

ROCK Kinase Inhibition Assay (HTRF)

This protocol is a general guideline for a Homogeneous Time-Resolved Fluorescence (HTRF) based kinase assay.

- Reagents and Materials:
 - Recombinant human ROCK1 and ROCK2 enzymes
 - Biotinylated substrate peptide (e.g., a derivative of MYPT1)
 - ATP
 - Europium cryptate-labeled anti-phospho-substrate antibody
 - Streptavidin-XL665
 - Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
 - 384-well low-volume white plates
 - HTRF-compatible plate reader
- Procedure:

1. Prepare serial dilutions of **Chroman 1 dihydrochloride** in the assay buffer.
2. In a 384-well plate, add the ROCK enzyme, biotinylated substrate peptide, and the Chroman 1 dilution.
3. Initiate the kinase reaction by adding ATP.
4. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
5. Stop the reaction by adding a detection mixture containing EDTA, Europium cryptate-labeled antibody, and Streptavidin-XL665.
6. Incubate for 60 minutes at room temperature to allow for antibody binding.
7. Read the plate on an HTRF plate reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).
8. Calculate the HTRF ratio (665/620) and plot the data against the inhibitor concentration to determine the IC_{50} value.

Cell-Based Myosin Light Chain Phosphorylation Assay

This protocol describes the assessment of myosin light chain (MLC) phosphorylation in cultured cells by Western blotting.

- Reagents and Materials:
 - Human pluripotent stem cells (hPSCs) or other relevant cell line
 - Cell culture medium and supplements
 - **Chroman 1 dihydrochloride**
 - Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
 - SDS-PAGE gels and running buffer
 - PVDF membrane

- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies: anti-phospho-MLC (Ser19), anti-total MLC, and a loading control (e.g., anti-GAPDH)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system
- Procedure:
 1. Plate cells and allow them to adhere.
 2. Treat the cells with different concentrations of **Chroman 1 dihydrochloride** for a specified duration.
 3. Lyse the cells in ice-cold lysis buffer.
 4. Determine the protein concentration of the lysates.
 5. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
 6. Block the membrane with blocking buffer for 1 hour at room temperature.
 7. Incubate the membrane with the primary antibody against phospho-MLC overnight at 4°C.
 8. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 9. Detect the signal using a chemiluminescent substrate and an imaging system.
 10. Strip the membrane and re-probe for total MLC and the loading control to normalize the data.

Conclusion

Chroman 1 dihydrochloride is a powerful and selective tool for the manipulation of the ROCK signaling pathway. Its discovery and application, particularly in the context of the CEPT cocktail, have significantly advanced the field of stem cell biology by providing a robust method for enhancing cell viability and facilitating complex cellular manipulations. The detailed synthetic and experimental protocols provided in this guide are intended to support further research and development involving this promising small molecule.

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